molecular formula C11H17NO2S B15175319 N-Butyl-o-toluenesulphonamide CAS No. 71436-88-9

N-Butyl-o-toluenesulphonamide

Cat. No.: B15175319
CAS No.: 71436-88-9
M. Wt: 227.33 g/mol
InChI Key: ZBHYNHDKSANFJN-UHFFFAOYSA-N
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Description

N-Butyl-o-toluenesulphonamide: is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, specifically at the ortho position relative to the toluene substituent. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butyl-o-toluenesulphonamide can be synthesized through the reaction of o-toluenesulfonyl chloride with n-butylamine. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-Butyl-o-toluenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Butyl-o-toluenesulphonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: N-Butyl-o-toluenesulphonamide is unique due to its specific ortho substitution, which influences its chemical reactivity and interaction with biological molecules. This positional isomerism can lead to differences in physical properties and biological activity compared to its para and meta counterparts .

Properties

IUPAC Name

N-butyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHYNHDKSANFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991827
Record name N-Butyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71436-88-9
Record name N-Butyl-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71436-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-o-toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071436889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-o-toluenesulphonamide
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